molecular formula C7H13NO6 B15361821 oxalic acid;(6S)-1,4-oxazepan-6-ol

oxalic acid;(6S)-1,4-oxazepan-6-ol

Cat. No.: B15361821
M. Wt: 207.18 g/mol
InChI Key: PHCJDIZBNVPMIT-UHFFFAOYSA-N
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Description

Oxalic acid;(6S)-1,4-oxazepan-6-ol (CAS: 2940871-81-6) is a hybrid compound combining oxalic acid (C₂H₂O₄) and (6S)-1,4-oxazepan-6-ol (C₅H₁₁NO₂). The molecular formula is C₇H₁₃NO₆, with a molecular weight of 207.18 g/mol . Oxalic acid, a dicarboxylic acid, is known for its strong chelating and acidic properties, while (6S)-1,4-oxazepan-6-ol is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. This combination likely leverages oxalic acid’s reactivity and the heterocycle’s structural versatility, making it relevant in pharmaceutical synthesis or specialized chemical processes. Current applications are inferred from its commercial availability as a reagent, though specific industrial uses remain understudied .

Properties

Molecular Formula

C7H13NO6

Molecular Weight

207.18 g/mol

IUPAC Name

oxalic acid;1,4-oxazepan-6-ol

InChI

InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

PHCJDIZBNVPMIT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Oxalic Acid Derivatives

Oxalic acid derivatives, such as glycolic acid (C₂H₄O₃) and glyoxylic acid (C₂H₂O₃), differ in functional groups and reactivity. While oxalic acid is a dicarboxylic acid, glycolic acid (α-hydroxy acid) and glyoxylic acid (aldehyde-containing acid) exhibit distinct behaviors:

  • Chelation Strength : Oxalic acid forms stable complexes with metals (e.g., Fe³⁺, Nd³⁺) due to its two carboxyl groups, enabling high metal recovery efficiency (~66% glucose yield in biomass pretreatment vs. acetic acid’s lower efficacy) .
  • Acidity : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) is stronger than acetic acid (pKa = 4.76) and glycolic acid (pKa = 3.83), enhancing its utility in pH-dependent processes like catalytic ozonation .
  • Applications : Glycolic acid is used in cosmetics, while oxalic acid is employed in metal leaching, pest control (e.g., 90% Varroa mite mortality ), and organic synthesis .

Table 1: Key Properties of Oxalic Acid and Derivatives

Compound Molecular Formula pKa Key Application
Oxalic acid C₂H₂O₄ 1.25, 4.14 Metal leaching, pest control, catalysis
Glycolic acid C₂H₄O₃ 3.83 Cosmetics, skin exfoliation
Glyoxylic acid C₂H₂O₃ 1.25, 3.31 Pharmaceutical intermediates
Heterocyclic Compounds

(6S)-1,4-oxazepan-6-ol shares structural similarities with other oxazepanes and cyclic ether-amines:

  • 1,4-Oxazepan-6-ol hydrochloride (C₅H₁₂ClNO₂): A related heterocycle lacking oxalic acid.
Dicarboxylic Acids

Compared to malonic acid (C₃H₄O₄) and succinic acid (C₄H₆O₄):

  • Solubility : Oxalic acid forms water-soluble metal complexes (e.g., Ni²⁺, V⁵⁺), whereas malonic acid’s complexes are less stable under acidic conditions .
  • Efficacy in Biomass Pretreatment : Oxalic acid achieves higher glucose yields (66% at 180°C) than succinic acid due to superior lignin dissolution .

Table 2: Performance in Metal Leaching

Metal Oxalic Acid Efficiency Acetic Acid Efficiency
Nd (Rare Earth) 98% recovery at pH 1.5 <50% recovery
Fe³⁺ 95% dissolution 30% dissolution

Data sourced from spent catalyst leaching studies .

Synergistic Combinations

Oxalic acid;(6S)-1,4-oxazepan-6-ol may exhibit synergistic effects akin to oxalic acid combined with natural postbiotics (e.g., lactic acid) or oregano essential oil, which enhance acaricidal activity against Varroa mites (87% mortality vs. 70% for oxalic acid alone) .

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